Akt1 Cellular Inhibition: 54 nM IC50 in A2780 Ovarian Cancer Cells
In a cellular assay measuring Akt1 phosphorylation at T308 in human A2780 ovarian cancer cells after 2-hour treatment, 3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine exhibited an IC50 of 54 nM [1]. This cellular potency is notable when compared to the unsubstituted furan analog 3-(furan-2-yl)-1H-pyrazol-5-amine, which shows only weak PDK1 binding with an IC50 of 313 μM, representing a >5,000-fold difference in potency [2].
Analog IC50: 313 µM
≈ 5,800‑fold difference
| Evidence Dimension | Cellular Akt1 inhibition (p-Akt T308) |
|---|---|
| Target Compound Data | IC50 = 54 nM |
| Comparator Or Baseline | 3-(Furan-2-yl)-1H-pyrazol-5-amine: IC50 = 313 μM (PDK1 binding) |
| Quantified Difference | ~5,800-fold lower IC50 for the target compound |
| Conditions | Human A2780 ovarian cancer cells; 2 hr treatment; Western blot analysis |
Why This Matters
The methyl substitution on the furan ring dramatically enhances cellular Akt pathway engagement, making this compound a far more valuable starting point for Akt-targeted inhibitor development than the unsubstituted analog.
- [1] BindingDB. BDBM50397794. Inhibition of Akt1 in human A2780 cells assessed as phosphorylation of Akt at T308. IC50: 54 nM. Accessed 2026. View Source
- [2] GLPBIO. 3-(Furan-2-yl)-1H-pyrazol-5-amine. Product Information. IC50: 313 μM for PDK1. Accessed 2026. View Source
